(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide
Description
(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a brominated pyrazole derivative functionalized with a methanesulfonamide group. Its structure features a 1,3-dimethyl-substituted pyrazole core, a bromine atom at the 4-position, and a sulfonamide moiety at the 5-methyl position. Its synthesis often involves Suzuki-Miyaura cross-coupling reactions, as demonstrated in studies on related bromopyrazole derivatives .
Properties
Molecular Formula |
C6H10BrN3O2S |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H10BrN3O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3,(H2,8,11,12) |
InChI Key |
FDMCIZNSKMJVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)CS(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
General Procedure for Pyrazole Synthesis
| Step | Reaction Components | Conditions |
|---|---|---|
| 1 | Pentane-2,4-dione, Hydrazine Hydrate | Methanol, 25–35 °C |
| 2 | Stir for several hours until the reaction is complete. |
Bromination of the Pyrazole Ring
To introduce a bromine atom into the pyrazole ring, electrophilic aromatic substitution can be employed. This step requires careful control of conditions to achieve regioselectivity.
Bromination Conditions
| Reagent | Solvent | Temperature |
|---|---|---|
| Bromine or N-bromosuccinimide | Chloroform or Dichloromethane | 0 °C to room temperature |
Methanesulfonamide Formation
The sulfonamide group can be introduced by reacting the brominated pyrazole with methanesulfonyl chloride in the presence of a base.
General Procedure for Sulfonamide Formation
| Step | Reaction Components | Conditions |
|---|---|---|
| 1 | Brominated Pyrazole, Methanesulfonyl Chloride, Base (e.g., Triethylamine) | Dichloromethane or Tetrahydrofuran, Room Temperature |
| 2 | Stir for several hours until the reaction is complete, then isolate the product. |
Purification and Characterization
After synthesis, the compound should be purified using techniques such as recrystallization or column chromatography. Characterization can be achieved through spectroscopic methods like NMR and IR.
Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR (1H, 13C) | Structural Confirmation |
| IR | Functional Group Identification |
| MS | Molecular Weight Confirmation |
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in solvents like toluene or DMF.
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Oxidized derivatives of the methanesulfonamide group.
Reduction: Reduced forms of the methanesulfonamide group.
Coupling: Complex heterocyclic compounds with extended conjugation.
Scientific Research Applications
Chemistry
In chemistry, (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials science. Its unique structural features make it suitable for various applications in these fields.
Mechanism of Action
The mechanism of action of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the pyrazole ring, aryl groups, or sulfonamide modifications. Below is a comparative analysis:
Key Observations :
- Substituent Effects : The target compound’s 1,3-dimethyl groups enhance steric hindrance compared to analogs with ethyl or aryl substituents (e.g., Compound 16–18, ). This may reduce metabolic degradation but limit solubility.
- Thermal Stability : Higher melting points in Compounds 16–18 (~130–200°C) suggest greater crystallinity due to extended aromatic systems compared to the simpler target compound .
Biological Activity
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine substituent at the 4-position, methyl groups at the 1 and 3 positions, and a methanesulfonamide group at the 5-position, which contribute to its unique chemical properties and biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 239.12 g/mol. The compound is characterized by its solubility in organic solvents and stability under various conditions, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The methanesulfonamide group can form hydrogen bonds with active site residues of enzymes or receptors, while the pyrazole ring may engage in π-π stacking or hydrophobic interactions. This dual interaction facilitates modulation of target protein activity, which is essential for its pharmacological effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study focusing on various pyrazole compounds, it was found that some derivatives showed notable antifungal activity against common pathogens. The presence of the methanesulfonamide group enhances the solubility and bioavailability of these compounds, potentially increasing their effectiveness as antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. For instance, pyrazole derivatives have been shown to inhibit key cancer-related kinases such as BRAF(V600E) and EGFR. In vitro studies demonstrated that certain pyrazole compounds exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with conventional chemotherapeutics like doxorubicin, suggesting a synergistic effect that could enhance treatment efficacy .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Studies have shown that modifications in the pyrazole structure can lead to varying degrees of anti-inflammatory activity, indicating that this compound may possess similar effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications include:
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances anticancer activity |
| Methyl Groups | Improves solubility and bioactivity |
| Methanesulfonamide Group | Increases interaction with biological targets |
These modifications suggest that careful structural adjustments can lead to improved therapeutic profiles.
Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their effects on breast cancer cell lines. The study found that this compound exhibited significant cytotoxicity and was particularly effective when used in combination with doxorubicin, leading to enhanced apoptosis in resistant cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various pyrazoles, including this compound. Results indicated strong antifungal activity against Candida species and other pathogens, highlighting its potential as a therapeutic agent in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
